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Compound of Interest

Compound Name: ARTO0380

Cat. No.: B15620159

A comprehensive analysis of ART0380 (alnodesertib) in comparison to other clinical-stage ATR
inhibitors, supported by experimental data, demonstrates its potential as a leading therapeutic
agent in its class. This guide is intended for researchers, scientists, and drug development
professionals.

ARTO0380 is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related
(ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] Its unique
pharmacokinetic profile, coupled with compelling preclinical and clinical data, positions
ARTO0380 as a potential best-in-class therapy for cancers with specific DNA repair defects.[3]
This guide provides a detailed comparison of ART0380 with other leading ATR inhibitors in
clinical development: ceralasertib (AZD6738), berzosertib (M6620/VX-970), and elimabertib
(BAY-1895344).

Executive Summary

ARTO0380 distinguishes itself from other ATR inhibitors through a combination of factors:

» Distinct Pharmacokinetic Profile: ART0380 exhibits rapid absorption and elimination, a
profile designed to maximize the therapeutic window by inducing DNA damage in cancer
cells while minimizing toxicity in normal tissues.[3]

o Promising Clinical Efficacy: In the STELLA Phase 1/2a trial, ART0380 in combination with
low-dose irinotecan demonstrated a 50% confirmed overall response rate (CORR) in patients
with ATM-negative solid tumors.[3]
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o Favorable Tolerability: The intermittent dosing schedule of ART0380, facilitated by its
pharmacokinetic properties, is associated with a manageable safety profile, including
predictable and reversible on-target anemia.

o Strong Preclinical Evidence: Head-to-head preclinical studies suggest ART0380 has
comparable efficacy to other potent ATR inhibitors like elimabertib (BAY-1895344) but with
potentially lower gastrointestinal toxicity.[4]

Comparative Analysis of ATR Inhibitors

The following tables summarize the key characteristics and performance data for ART0380 and
its main competitors.

ble 1: In Vi | Selectivi

Inhibitor Target IC50 (nM) Selectivity Profile

Minimal inhibition of

MTOR; high selectivity

ARTO0380 .
] ATR Potent (low nM) over other PIKK family
(alnodesertib) ]
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PK).[5]
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Ceralasertib
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[61[71[8]
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Table 2: Preclinical Efficacy and Tolerability
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Table 3: Clinical Development and Performance
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Inhibitor Phase of Development Key Clinical Data

STELLA trial (in combination
with irinotecan): 50% cORR in
ATM-negative solid tumors;
) 37% cORR in ATM-deficient
ARTO0380 (alnodesertib) Phase 1/2 i
tumors. Two confirmed
complete responses in heavily

pretreated pancreatic cancer.

[3]
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showed preliminary antitumor
] activity, with two partial
Ceralasertib (AZD6738) Phase 1/2 ) ) )
responses in patients with
low/absent ATM or SLFN11

expression.[16]

Combination with gemcitabine
) and cisplatin showed
Berzosertib (M6620/VX-970) Phase 1/2 o o S
preliminary clinical activity in

advanced solid tumors.[9]

Monotherapy showed durable
) ) clinical benefit in ~35% of
Elimusertib (BAY-1895344) Phase 1b _ _ _
patients with DDR-defective

advanced solid tumors.[17]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and evaluation process for ATR
inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical preclinical
experimental workflow.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.artios.com/press-release/artios-pharma-reports-differentiated-clinical-activity-in-stella-phase-1-2a-study-for-lead-program-art0380-at-the-american-association-for-cancer-research-aacr-annual-meeting-2025/
https://pubmed.ncbi.nlm.nih.gov/34301752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8368196/
https://www.youtube.com/watch?v=rlyD7wxZqDE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Validation & Co.m.parat.i\./e

Check Availability & Pricing

Upstream Activation

Replication Stress

DNA Damage

9-1-1 Complea ATRIP)

l TOPBP1 I

Activation

Core|ATR Kinase

o

Phosphorylation

Downstream Effectors

Cell Cycle Arrest DNA Repair Fork Stabilization

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

In Vitro Evaluation

Biochemical Assay

Cell-based Assays

Selectivity Profiling

In Vivo Evaluation

Pharmacokinetics

Xenograft Models

Tolerability Studies

Data Analysis and Candjdate Selection

A4
(Efficacy Analysis) (Safety AssessmenD

Lead Candidate

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15620159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34301752/
https://pubmed.ncbi.nlm.nih.gov/34301752/
https://www.youtube.com/watch?v=rlyD7wxZqDE
https://www.benchchem.com/product/b15620159#evidence-for-art0380-as-a-best-in-class-atr-inhibitor
https://www.benchchem.com/product/b15620159#evidence-for-art0380-as-a-best-in-class-atr-inhibitor
https://www.benchchem.com/product/b15620159#evidence-for-art0380-as-a-best-in-class-atr-inhibitor
https://www.benchchem.com/product/b15620159#evidence-for-art0380-as-a-best-in-class-atr-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620159?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

